PL1601

Oncology Antibody-Drug Conjugate (ADC) Pancreatic Cancer

PL1601 combines the DNA-crosslinking SG3199 warhead, a protease-cleavable Val-Ala linker, HydraSpace™ sulfamide spacer, and a BCN group for metal-free SPAAC conjugation, enabling homogeneous DAR2 ADCs with superior therapeutic index. Preclinically, PL1601-based ADCs achieve durable tumor regression in PDX models with heterogeneous antigen expression and remain active in auristatin-resistant NSCLC, overcoming resistance that limits simpler linker-payloads. This validated, publication-backed construct serves as an ideal benchmark or lead candidate for targeted oncology programs.

Molecular Formula C66H83N9O18S
Molecular Weight 1322.5 g/mol
CAS No. 2126805-05-6
Cat. No. B10860446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePL1601
CAS2126805-05-6
Molecular FormulaC66H83N9O18S
Molecular Weight1322.5 g/mol
Structural Identifiers
SMILESCC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8C9C8CCC#CCC9)OC
InChIInChI=1S/C66H83N9O18S/c1-39(2)59(71-58(76)38-89-26-25-88-24-21-68-94(84,85)72-65(82)92-37-50-46-15-11-8-9-12-16-47(46)50)61(78)69-42(5)60(77)70-44-19-17-43(18-20-44)36-93-66(83)75-52-32-57(55(87-7)30-49(52)63(80)74-35-41(4)28-53(74)64(75)81)91-23-14-10-13-22-90-56-31-51-48(29-54(56)86-6)62(79)73-34-40(3)27-45(73)33-67-51/h17-20,29-35,39,42,45-47,50,53,59,64,68,81H,10-16,21-28,36-38H2,1-7H3,(H,69,78)(H,70,77)(H,71,76)(H,72,82)/t42-,45-,46-,47+,50?,53-,59-,64-/m0/s1
InChIKeyGYWJLJHLCOVBNB-KTOQVBSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PL1601 (BCN-HS-PEG2-VA-PABC-SG3199) Linker-Payload: Procurement & Technical Overview


PL1601, also known as BCN-HS-PEG2-VA-PABC-SG3199, is a complex small molecule designed as a site-specific linker-payload for Antibody-Drug Conjugates (ADCs) . It serves as the cytotoxic warhead and conjugation module in ADCs targeting solid tumors [1]. PL1601 comprises a potent PBD (pyrrolobenzodiazepine) dimer cytotoxin (SG3199), a protease-cleavable Val-Ala linker, a hydrophilic HydraSpace™ sulfamide spacer, and a BCN group enabling metal-free click chemistry (SPAAC) for site-specific antibody conjugation [2].

Technical Risks of Substituting PL1601 with Alternative Linker-Payloads


PL1601 integrates multiple proprietary and functional technologies (GlycoConnect™ conjugation, HydraSpace™ spacer, SG3199 PBD warhead) into a single, optimized molecule [1]. Substituting PL1601 with a simpler or generic linker-payload can lead to significant performance failures. For instance, an ADC built with an auristatin (MMAE) payload instead of the PBD dimer SG3199 shows markedly inferior antitumor activity in resistant models [2]. Furthermore, omitting the HydraSpace™ spacer can increase ADC hydrophobicity, leading to aggregation, faster plasma clearance, and a reduced therapeutic index [3]. The quantitative evidence in the following section demonstrates that the specific combination of these components in PL1601 is critical for achieving the superior efficacy observed in preclinical models.

PL1601 Performance Evidence: Head-to-Head & Comparative Preclinical Data


Superior Efficacy of ADCT-601 (AXL-Targeted ADC using PL1601) vs. MMAE-Based ADC in Pancreatic PDX Model

An ADC composed of PL1601 conjugated to an anti-AXL antibody (ADCT-601) demonstrated superior and more durable tumor regression compared to an MMAE-based ADC targeting the same antigen (AXL-107-MMAE) at an equivalent dose. A single dose of ADCT-601 at 0.3 mg/kg resulted in significantly improved survival (P < 0.001) and tumor growth inhibition in the PAXF1657 pancreatic cancer patient-derived xenograft (PDX) model [1]. The MMAE-based ADC required a >13-fold higher dose (4 mg/kg) to achieve comparable, albeit still less durable, antitumor activity [1].

Oncology Antibody-Drug Conjugate (ADC) Pancreatic Cancer

Overcoming Resistance: ADCT-601 (PL1601-based ADC) Activity in an MMAE-Resistant NSCLC Model

The NCI-H1299 non-small cell lung cancer (NSCLC) cell line is known to be insensitive to an MMAE-based ADC targeting AXL (AXL-107-MMAE) [1]. In this same cell line, the PL1601-based ADC (ADCT-601) demonstrated clear antitumor activity in vivo, significantly increasing survival compared to an isotype-control ADC at both tested doses (0.3 and 1 mg/kg) [2].

Oncology Antibody-Drug Conjugate (ADC) Drug Resistance

Potent and Sustained In Vivo Efficacy of PL1601-based ADCs Across Solid Tumor Models

ADCs constructed with PL1601 consistently demonstrate potent, dose-dependent, and durable tumor regression in multiple xenograft models. A single dose of 0.6 mg/kg of 3A4-PL1601 (an ADC targeting KAAG1) in the MDA-MB-231 triple-negative breast cancer (TNBC) model resulted in a 88% tumor-free survival rate at study end [1]. Similarly, a single 1 mg/kg dose of ADCT-601 (targeting AXL) in the SN12C renal cell carcinoma model led to 7/8 complete responders (CR) and 6/8 tumor-free survivors (TFS) [2].

Oncology Antibody-Drug Conjugate (ADC) Xenograft Models

Impact of HydraSpace™ Spacer on ADC Properties: A Class-Level Inference for PL1601

PL1601 incorporates the HydraSpace™ sulfamide spacer, a technology designed to improve ADC properties [1]. While direct data for PL1601 without the spacer are unavailable, class-level evidence demonstrates that adding a HydraSpace™ spacer to ADCs with hydrophobic payloads, such as PBD dimers, significantly reduces aggregation propensity and improves pharmacokinetics [2]. This spacer technology is a key differentiator of PL1601 from simpler linker-payload constructs lacking such hydrophilic components.

ADC Linker Technology Stability Therapeutic Index

Site-Specific Conjugation with PL1601 via GlycoConnect™ Technology

PL1601 is designed for site-specific conjugation to the Fc-glycan of native antibodies using the GlycoConnect™ technology platform, a metal-free click chemistry (SPAAC) approach . This method yields a homogeneous ADC product with a controlled drug-to-antibody ratio (DAR) of 2, as exemplified by ADCT-601 [1]. This contrasts with conventional stochastic cysteine conjugation, which produces a heterogeneous mixture of DAR species (0-8), potentially impacting product consistency and pharmacokinetics [2].

ADC Conjugation Bioconjugation GlycoConnect

Target Applications for PL1601 Based on Validated Preclinical Evidence


Development of Next-Generation ADCs for MMAE-Resistant or Refractory Solid Tumors

The evidence that a PL1601-based ADC (ADCT-601) is active in an MMAE-resistant NSCLC model (NCI-H1299) [1] supports the use of PL1601 as a preferred linker-payload for developing ADCs targeting indications where resistance to auristatins or other microtubule inhibitors is a known clinical challenge. The distinct DNA-crosslinking mechanism of the SG3199 warhead offers a potential advantage in overcoming these resistance pathways [1].

ADC Programs Targeting Antigens with Heterogeneous or Low Expression

PL1601-based ADCs have demonstrated potent and durable tumor regression in PDX models with heterogeneous target antigen expression, such as the PAXF1657 pancreatic cancer model [2]. Furthermore, the demonstrated bystander effect in vitro [3] suggests that PL1601-based ADCs can kill neighboring antigen-negative tumor cells within a heterogeneous tumor mass. These properties make PL1601 an attractive candidate for ADC programs where target antigen expression is not uniformly high across the tumor.

Optimizing ADC Therapeutic Index through Site-Specific Conjugation

For research and development programs aiming to create well-characterized, homogeneous ADCs with a predictable pharmacokinetic profile, PL1601 offers a validated platform. The BCN group enables site-specific conjugation using GlycoConnect™ technology, resulting in a DAR2 ADC product [4]. This approach is intended to minimize the variability and sub-optimal properties associated with heterogeneous ADC mixtures produced by stochastic conjugation methods [5].

Benchmarking New PBD-Based ADC Candidates

Given the extensive and publicly available preclinical efficacy data for PL1601-based ADCs across multiple xenograft models (e.g., MDA-MB-231, SN12C, PAXF1657) [6][2], PL1601 can serve as a benchmark for evaluating the performance of novel, internally developed PBD-based ADC constructs. The clear dose-response and response rate data (e.g., up to 75% TFS in SN12C model [7]) provide a robust quantitative baseline for comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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